1,4-Bis(2,2,2-trifluoroethoxy)benzene

Description

Contextualizing Fluorinated Organic Compounds in Contemporary Chemistry

Fluorinated organic compounds, molecules containing at least one carbon-fluorine bond, are of immense interest in modern chemistry. The introduction of fluorine into an organic molecule can dramatically alter its physical, chemical, and biological properties. youtube.comresearchgate.net Fluorine is the most electronegative element, and the carbon-fluorine bond is one of the strongest in organic chemistry. acs.orgwikipedia.org This imparts a high degree of thermal and chemical stability to fluorinated compounds. youtube.comacs.org

These unique characteristics have led to the widespread application of fluorinated organic compounds in various sectors. They are integral to the development of pharmaceuticals, agrochemicals, and advanced materials such as polymers and liquid crystals. youtube.comacs.orgwikipedia.org In medicinal chemistry, the incorporation of fluorine can enhance a drug's metabolic stability, bioavailability, and binding affinity to its target. researchgate.netmdpi.com An estimated 20% of all pharmaceuticals contain fluorine. wikipedia.org

The table below summarizes the key properties imparted by fluorine in organic compounds:

| Property | Impact of Fluorination |

| Electronegativity | High, leading to altered electronic properties of the molecule. |

| Bond Strength (C-F) | Very high, contributing to increased thermal and metabolic stability. |

| Lipophilicity | Generally increased, which can improve membrane permeability. |

| Molecular Size | The fluorine atom is relatively small, often acting as a bioisostere of a hydrogen atom. |

Significance of Trifluoroethoxy Moieties in Molecular Design

The trifluoroethoxy group (-OCH₂CF₃) is a specific fluorinated moiety that offers a unique combination of properties for molecular design. The trifluoromethyl (-CF₃) portion of this group is strongly electron-withdrawing and highly lipophilic. mdpi.comresearchgate.net These characteristics are highly sought after in the design of bioactive molecules and functional materials.

In drug design, the trifluoroethoxy group can modulate a molecule's pharmacokinetic profile, improving its absorption, distribution, metabolism, and excretion (ADME) properties. bohrium.comnih.gov The metabolic stability conferred by the C-F bonds can protect the molecule from degradation by metabolic enzymes, prolonging its therapeutic effect. mdpi.com

Furthermore, the electronic nature of the trifluoroethoxy group can influence a molecule's interactions with biological targets. researchgate.net Its ability to participate in hydrogen bonding and other non-covalent interactions can enhance binding affinity and selectivity for a specific receptor or enzyme. researchgate.net In materials science, the incorporation of trifluoroethoxy groups can lead to materials with desirable properties such as thermal stability, hydrophobicity, and specific liquid crystalline phases. ontosight.ai

Overview of 1,4-Bis(2,2,2-trifluoroethoxy)benzene as a Research Target

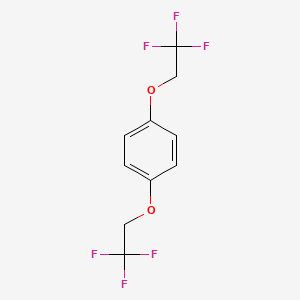

This compound is an aromatic compound characterized by a central benzene (B151609) ring substituted at the para positions with two trifluoroethoxy groups. ontosight.ai Its chemical structure is presented below:

Chemical Structure of this compound

This molecule has emerged as a significant research target due to the synergistic effects of its constituent parts: the rigid benzene core and the functional trifluoroethoxy side chains. ontosight.ai It serves as a key building block or intermediate in the synthesis of more complex molecules. Notably, it is a crucial intermediate in the synthesis of the antiarrhythmic drug flecainide. google.com

The symmetrical arrangement of the trifluoroethoxy groups on the benzene ring imparts specific properties to the molecule, making it a subject of interest for applications in liquid crystals and polymer science. ontosight.ai The compound's synthesis typically involves the reaction of hydroquinone (B1673460) (1,4-dihydroxybenzene) with a trifluoroethylating agent. ontosight.ai

Below is a table of the key properties of this compound:

| Property | Value |

| Molecular Formula | C₁₀H₈F₆O₂ nih.gov |

| Molecular Weight | 274.16 g/mol nih.gov |

| CAS Number | 66300-61-6 nih.gov |

| Appearance | White to light yellow solid chemicalbook.com |

| Melting Point | 75-79 °C google.com |

Scope and Objectives of Academic Inquiry on this compound

Academic and industrial research on this compound is multifaceted, with several key objectives:

Optimization of Synthetic Routes: Researchers are focused on developing more efficient, cost-effective, and environmentally benign methods for the synthesis of this compound. google.com This includes exploring novel catalysts and reaction conditions to improve yield and purity. google.com

Elucidation of Structure-Property Relationships: A primary goal is to understand how the unique structure of this compound dictates its physical and chemical properties. This knowledge is crucial for designing new materials and molecules with tailored functionalities.

Exploration of New Applications: Scientists are investigating novel applications for this compound and its derivatives. This includes its potential use as a redox shuttle in lithium-ion batteries, a component in advanced polymers, and a scaffold for new therapeutic agents. Research has also explored its potential as an inhibitor of the epidermal growth factor receptor (EGFR), a target in cancer therapy.

Derivatization and Functionalization: A significant area of inquiry involves the chemical modification of this compound to create new derivatives with enhanced or entirely new properties. This includes reactions such as acetylation and chlorination to produce precursors for other complex molecules. google.com

The ongoing research into this compound highlights its importance as a versatile platform molecule in the broader field of fluorinated organic chemistry.

Structure

3D Structure

Properties

IUPAC Name |

1,4-bis(2,2,2-trifluoroethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F6O2/c11-9(12,13)5-17-7-1-2-8(4-3-7)18-6-10(14,15)16/h1-4H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHUBFESHPMGIDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCC(F)(F)F)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90216517 | |

| Record name | 1,4-Bis(2,2,2-trifluoroethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90216517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66300-61-6 | |

| Record name | 1,4-Bis(2,2,2-trifluoroethoxy)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66300-61-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Bis(2,2,2-trifluoroethoxy)benzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066300616 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Bis(2,2,2-trifluoroethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90216517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-bis(2,2,2-trifluoroethoxy)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.258 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways for 1,4 Bis 2,2,2 Trifluoroethoxy Benzene

Established Synthetic Routes

The primary methods for synthesizing 1,4-bis(2,2,2-trifluoroethoxy)benzene involve two main strategies: the reaction of 1,4-dihydroxybenzene with a trifluoroethylating agent or the reaction of p-dibromobenzene with a trifluoroethoxy-containing compound. google.com

A common and effective method for the synthesis of this compound is the Williamson ether synthesis, starting from 1,4-dihydroxybenzene (hydroquinone). This approach involves the reaction of hydroquinone (B1673460) with an appropriate agent that can donate the 2,2,2-trifluoroethyl group. google.comontosight.ai

The synthesis can be accomplished by reacting 1,4-dihydroxybenzene with 2,2,2-trifluoroethyl bromide. ontosight.ai This reaction follows a typical nucleophilic substitution mechanism where the deprotonated hydroxyl groups of the hydroquinone act as nucleophiles, attacking the electrophilic carbon of the 2,2,2-trifluoroethyl bromide and displacing the bromide ion.

A highly effective trifluoroethylating agent for this synthesis is 2,2,2-trifluoroethyl trifluoromethanesulfonate (B1224126) (triflate). google.comprepchem.com The triflate group is an excellent leaving group, which facilitates the nucleophilic substitution reaction with 1,4-dihydroxybenzene. This method has been shown to produce high yields of the desired product. In a specific example, reacting 1.0 mole of hydroquinone with 2.2 moles of 2,2,2-trifluoroethyl trifluoromethanesulfonate resulted in an 88% yield of this compound. google.comprepchem.com

To facilitate the etherification, a base is required to deprotonate the hydroxyl groups of the 1,4-dihydroxybenzene, thereby increasing its nucleophilicity. Potassium carbonate (K₂CO₃) is a commonly used weak base for this purpose. google.comprepchem.comalfa-chemistry.com It is effective in promoting the reaction while being mild enough to avoid unwanted side reactions. researchgate.netyoutube.comscispace.com

The choice of solvent is also crucial for the reaction's success. Acetone (B3395972) is a frequently used solvent in this synthesis. google.comprepchem.com It is a polar aprotic solvent that can dissolve the reactants and facilitate the nucleophilic substitution reaction.

A typical procedure involves adding a solution of hydroquinone in acetone to a mixture of potassium carbonate and 2,2,2-trifluoroethyl trifluoromethanesulfonate in acetone. google.comprepchem.com The reaction mixture is then heated at reflux for an extended period, for example 24 hours, to ensure the completion of the reaction. google.comprepchem.com

Table 1: Reaction Conditions for the Synthesis of this compound from 1,4-Dihydroxybenzene

| Reactant 1 | Reactant 2 | Base | Solvent | Reaction Time | Yield | Reference |

| 1,4-Dihydroxybenzene | 2,2,2-Trifluoroethyl trifluoromethanesulfonate | Potassium Carbonate | Acetone | 24 hours (reflux) | 88% | google.comprepchem.com |

An alternative synthetic route starts from paradibromobenzene. google.comgoogle.com This method involves a nucleophilic aromatic substitution reaction where the bromine atoms are displaced by a trifluoroethoxide group. This reaction often requires the presence of a copper catalyst to proceed efficiently. google.comgoogle.com

The trifluoroethoxy group can be introduced using a compound of the general formula CF₃CH₂O-A, where 'A' can be -SO₂CF₃ or an alkali metal. google.com When 'A' is an alkali metal, such as sodium, the reacting species is the sodium 2,2,2-trifluoroethoxide ion. This ion is typically generated in situ by reacting 2,2,2-trifluoroethanol (B45653) with a strong base like sodium hydride. google.com

In one documented procedure, 1,4-dibromobenzene (B42075) was reacted with sodium 2,2,2-trifluoroethoxide in the presence of cupric bromide. google.com The reaction mixture was heated to approximately 100°C for two hours, resulting in a 99% yield of this compound. google.com

Table 2: Reaction Conditions for the Synthesis of this compound from Paradibromobenzene

| Reactant 1 | Reactant 2 | Catalyst | Reaction Time & Temperature | Yield | Reference |

| 1,4-Dibromobenzene | Sodium 2,2,2-trifluoroethoxide | Cupric Bromide | 2 hours at ~100°C | 99% | google.com |

Reaction of Paradibromobenzene with Trifluoroethoxy-Bearing Compounds

Copper-Containing Catalysis in Reaction with 2,2,2-Trifluoroethanol

The synthesis of this compound is frequently accomplished through an Ullmann condensation, a copper-promoted nucleophilic substitution reaction. wikipedia.org This method involves the coupling of an aryl halide, such as 1,4-dibromobenzene or 1-bromo-4-fluorobenzene, with 2,2,2-trifluoroethanol in the presence of a copper catalyst and a strong base. google.com The reaction mechanism relies on the copper catalyst to facilitate the displacement of halogen atoms from the benzene (B151609) ring by trifluoroethoxy groups.

Various forms of copper can be used to catalyze this reaction, including copper salts like cupric bromide (CuBr₂) and cuprous iodide (CuI), as well as copper oxides and metallic copper. google.com The choice of catalyst can influence the reaction conditions and efficiency. For instance, processes have been developed using catalysts such as CuBr₂ in a solvent like N,N-dimethylformamide (DMF) at elevated temperatures, typically around 100°C. google.com The base, commonly a strong one such as sodium hydride (NaH), is crucial for deprotonating the 2,2,2-trifluoroethanol, thereby forming the nucleophilic trifluoroethoxide anion required for the substitution. google.com

| Catalyst | Starting Material | Base | Solvent | Temperature | Yield |

| Cupric Bromide (CuBr₂) | 1,4-Dibromobenzene | Sodium Hydride (NaH) | N,N-dimethylformamide (DMF) | ~100°C | 80% |

| Cuprous Iodide (CuI) | 1,4-Dibromobenzene | Sodium Hydride (NaH) | N,N-dimethylformamide (DMF) | Reflux | 88% |

This table presents data from example syntheses to illustrate the reaction conditions. google.com

Stoichiometric Considerations for Complete Conversion (e.g., 8 Equivalents of 2,2,2-Trifluoroethanol)

Achieving complete disubstitution to form this compound and avoiding the formation of the monosubstituted intermediate, 1-bromo-4-(2,2,2-trifluoroethoxy)benzene, is a significant challenge. Precise control of the reaction stoichiometry is paramount to maximize the yield of the desired product and simplify purification.

To drive the reaction towards completion, an excess of the nucleophile, 2,2,2-trifluoroethanol, is typically employed. This stoichiometric imbalance favors the formation of the disubstituted product by ensuring that sufficient nucleophile is available to react with both halogen sites on the benzene ring. While specific patents may not detail the exact molar equivalents in all examples, the principle of using an excess of the alcohol and the base (like sodium hydride) relative to the dihalobenzene is a common strategy. google.com For instance, in one documented procedure, approximately 2 moles of sodium hydride and a significant volume excess of 2,2,2-trifluoroethanol are used for every 1 mole of 1,4-dibromobenzene, ensuring the generation of ample nucleophile for the double substitution. google.com Incomplete conversion leads to complex product mixtures that are difficult to separate, underscoring the importance of optimizing reactant ratios for high-purity synthesis.

Nucleophilic Aromatic Substitution (SNAr) Approaches

Nucleophilic aromatic substitution (SNAr) provides an alternative pathway for the synthesis of aryl ethers like this compound. This reaction type involves the attack of a nucleophile on an aromatic ring that is activated by electron-withdrawing groups, leading to the displacement of a leaving group. byjus.comwikipedia.org

General Principles in Fluorinated Benzene Systems

In fluorinated benzene systems, the fluorine atoms themselves play a crucial role in the molecule's reactivity. Fluorine is the most electronegative element, and its presence on an aromatic ring exerts a strong electron-withdrawing inductive effect (-I effect). core.ac.ukcsbsju.edu This effect makes the carbon atoms of the benzene ring more electrophilic and thus more susceptible to attack by nucleophiles. core.ac.uk

While fluorine also has a π-electron-donating resonance effect (+R effect) due to its lone pairs, the inductive effect is generally considered dominant in activating the ring for nucleophilic attack. core.ac.uk This activation is a key principle in SNAr reactions involving fluorinated aromatics. The high electronegativity of fluorine not only activates the ring but can also serve as an effective leaving group in some SNAr reactions, more so than other halogens in this specific mechanism. csbsju.edu

Impact of Electron-Withdrawing Groups on Reactivity

The rate and feasibility of an SNAr reaction are significantly enhanced by the presence of strong electron-withdrawing groups (EWGs) on the aromatic ring. byjus.comnumberanalytics.com These groups, such as nitro (-NO₂), cyano (-CN), or carbonyl (-CO-), are essential for activating the ring towards nucleophilic attack. wikipedia.orgnumberanalytics.com

The primary role of the EWG is to stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the addition step of the SNAr mechanism. wikipedia.orgnumberanalytics.com This stabilization occurs through resonance, where the negative charge is delocalized onto the electron-withdrawing group. wikipedia.orglibretexts.org For this resonance stabilization to be effective, the EWG must be positioned ortho or para to the leaving group. byjus.comlibretexts.org A meta-positioned EWG cannot delocalize the negative charge of the intermediate via resonance and thus offers much less stabilization, making the reaction far less likely to occur at that position. byjus.comphiladelphia.edu.jo

| Factor | Influence on SNAr Reactivity | Rationale |

| Electron-Withdrawing Groups (EWGs) | Increases Reactivity | Stabilizes the negatively charged Meisenheimer intermediate through resonance. wikipedia.orgnumberanalytics.com |

| Position of EWG | Ortho or Para to Leaving Group is Activating | Allows for effective resonance stabilization of the intermediate. byjus.comlibretexts.org |

| Position of EWG | Meta to Leaving Group is Non-Activating | No resonance stabilization is possible for the intermediate. byjus.comphiladelphia.edu.jo |

| Leaving Group | Good leaving groups (e.g., halides) are required | Facilitates the elimination step to restore aromaticity. numberanalytics.com |

| Nucleophile Strength | Strong nucleophiles are generally required | The aromatic ring is a relatively weak electrophile, even when activated. numberanalytics.com |

This table summarizes the key factors influencing the reactivity of aromatic systems in SNAr reactions.

Advanced and Green Chemistry Approaches in Synthesis

In line with the principles of green chemistry, recent research has focused on developing more sustainable and environmentally benign methods for synthesizing fluorinated compounds. numberanalytics.comsemanticscholar.org These approaches aim to minimize waste, use less toxic reagents, and employ milder reaction conditions. numberanalytics.com

Catalytic Methods for Fluorinated Ether Formation

Advanced catalytic methods offer greener alternatives to traditional synthesis routes. For the formation of fluorinated ethers, this includes the development of more efficient and recyclable catalysts. For example, methods using copper(II) fluoride (B91410) as a recyclable catalyst for the fluorination of aromatics have been explored, aiming to reduce the waste associated with conventional technologies. researchgate.net

The field of green fluorination is also advancing through the use of novel fluorinating agents that are less hazardous than traditional ones like elemental fluorine. numberanalytics.com Furthermore, the development of catalytic systems that can operate under milder conditions reduces energy consumption. Innovations in catalysis, such as the use of different transition metals or novel ligand designs, continue to provide more efficient and selective pathways for C-O bond formation, which is central to the synthesis of aryl ethers. beilstein-journals.org Electrochemical fluorination is another emerging green technique that offers a reagent-free approach to introducing fluorine into organic molecules. numberanalytics.com These catalytic and electrochemical strategies represent the forefront of efforts to produce valuable fluorinated compounds like this compound in a more sustainable manner.

Mechanistic Investigations of Ni-Catalyzed C-O Bond Formation

The mechanism of nickel-catalyzed cross-coupling reactions typically involves a catalytic cycle with three fundamental steps: oxidative addition, transmetalation, and reductive elimination. nih.gov In the context of a hypothetical C-H trifluoroethoxylation, the cycle would be initiated by the coordination of the nickel catalyst to the arene.

The key C-H activation step would likely be followed by a process that forms the critical C-O bond. The final step, reductive elimination, would then form the desired product and regenerate the active nickel catalyst. rsc.org Theoretical studies on related Ni-catalyzed cross-couplings of aryl esters have shown that the oxidative addition of an Ar-OAc bond to a Ni(0) complex is a key step. nih.gov While this involves C-O bond cleavage, the reverse of this step, reductive elimination, is what would form a C-O bond. Understanding the factors that control these mechanistic steps is crucial for designing effective catalysts. nih.govrsc.org The stability and reactivity of the nickel catalyst can be influenced by additives; for instance, iodide has been shown to stabilize Ni(0) through the formation of intermediate nickelate complexes. nih.gov

Selective Synthesis via Addition Reactions in Aqueous Media

An alternative, environmentally conscious approach to synthesizing fluorinated ethers involves the addition reaction of alcohols to fluorinated olefins. rsc.org This method has been explored as a green process, particularly when conducted in aqueous media, which can lead to high selectivity and simplified work-up procedures. rsc.org

Addition of 2,2,2-Trifluoroethanol to Fluorinated Olefins in Water

The addition of 2,2,2-trifluoroethanol to various fluorinated olefins has been successfully demonstrated. rsc.org These reactions are typically carried out using a basic catalyst, such as potassium hydroxide. rsc.org Conducting the reaction in water can significantly improve the selectivity for the desired saturated ether product over the unsaturated ether by-product. rsc.org This process represents an environmentally friendly, organic solvent-free procedure. rsc.org

Below is a table summarizing the results of the addition reaction of 2,2,2-trifluoroethanol to hexafluoropropene (B89477) under various conditions.

| Entry | Solvent | Yield of Saturated Ether (%) | Yield of Unsaturated Ether (%) |

|---|---|---|---|

| 1 | None | 70 | 27 |

| 2 | H₂O (1.0 ml) | 99 | <1 |

| 3 | CH₃CN (1.0 ml) | 72 | 25 |

| 4 | THF (1.0 ml) | 70 | 28 |

| 5 | DME (1.0 ml) | 69 | 29 |

Data derived from a study on the addition reactions of 2,2,2-trifluoroethanol. rsc.org

Optimization of Proton Source for Enhanced Selectivity

The selectivity of the addition reaction is highly dependent on the presence and quantity of a proton source. rsc.org In the absence of an adequate proton source, the reaction can produce significant amounts of unsaturated ether by-products. rsc.org Water has been identified as a particularly effective proton source, dramatically increasing the yield of the saturated ether to over 99% while minimizing the formation of the unsaturated product. rsc.org This enhancement in selectivity is a key advantage of performing the synthesis in an aqueous medium. rsc.org

Purification and Isolation Techniques

Regardless of the synthetic method used, the crude product must be purified to remove unreacted starting materials, catalysts, and by-products. emu.edu.tr Common purification techniques for solid organic compounds like this compound include extraction, washing, drying, and crystallization. prepchem.comemu.edu.tr

In a typical work-up procedure, the reaction mixture is first treated with water and extracted with an organic solvent such as chloroform (B151607). prepchem.com The organic layer is then separated and washed with water to remove any water-soluble impurities. prepchem.com After washing, the organic solution is dried over an anhydrous drying agent like magnesium sulfate (B86663) to remove residual water. prepchem.comgoogle.com The solvent is then removed under vacuum, a process known as concentration. prepchem.com

The final step in purification is often crystallization or precipitation. emu.edu.tr For this compound, adding a non-polar solvent like hexane (B92381) to the concentrated residue causes the solid product to precipitate out of the solution. prepchem.comgoogle.com The pure solid can then be collected by filtration, washed with fresh cold solvent to remove any remaining impurities, and dried. prepchem.comgoogle.com This sequence of extraction, washing, drying, and crystallization/filtration is a standard and effective method for isolating the pure compound. prepchem.comemu.edu.tr

Solvent Extraction and Washing Procedures

Following the primary synthesis reaction, an aqueous workup using solvent extraction is a common initial purification step. prepchem.comgoogle.com This process separates the desired organic product from water-soluble impurities.

The procedure typically begins after the initial reaction solvent (e.g., acetone) is removed by evaporation. prepchem.com The resulting residue is then partitioned between an organic solvent, in which the product is soluble, and water. prepchem.com Chloroform is frequently used as the organic extraction solvent. prepchem.com The crude residue is dissolved in a mixture of chloroform and water. prepchem.com Due to its nonpolar nature, this compound preferentially dissolves in the organic chloroform layer, while inorganic salts (like potassium carbonate) and other polar impurities dissolve in the aqueous layer. prepchem.com

The two immiscible layers are separated using a separatory funnel. The aqueous layer is often washed one or more times with fresh chloroform to maximize the recovery of the product. prepchem.com Subsequently, the combined organic extracts are washed with water to remove any remaining water-soluble impurities. prepchem.com

Finally, the organic solution is dried to remove residual water, which can interfere with subsequent crystallization. A common drying agent is anhydrous magnesium sulfate. prepchem.comgoogle.com After drying, the drying agent is filtered off, and the organic solvent is removed under vacuum to yield the crude solid product. prepchem.comgoogle.com

Table 1: Summary of a Typical Solvent Extraction and Washing Protocol

| Step | Reagent/Solvent | Purpose |

|---|---|---|

| 1. Partitioning | Chloroform and Water | Dissolve crude product and separate organic-soluble product from water-soluble impurities. prepchem.com |

| 2. Separation | N/A (Separatory Funnel) | Isolate the organic layer containing the product from the aqueous layer. |

| 3. Aqueous Layer Wash | Chloroform | Extract any remaining product from the aqueous layer to increase yield. prepchem.com |

| 4. Organic Layer Wash | Water | Remove residual water-soluble impurities from the combined organic layers. prepchem.com |

| 5. Drying | Anhydrous Magnesium Sulfate | Remove dissolved water from the organic solution. prepchem.comgoogle.com |

Filtration and Recrystallization from Organic Solvents (e.g., Hexane)

Recrystallization is a powerful technique used to purify the solid crude product obtained after extraction and solvent evaporation. This method relies on the principle that the solubility of a compound in a solvent increases with temperature. By dissolving the impure compound in a hot solvent and then allowing it to cool slowly, the desired compound forms pure crystals, while impurities remain dissolved in the solvent.

For this compound, hexane is a commonly employed solvent for recrystallization. prepchem.comgoogle.com The crude solid is dissolved in a minimal amount of hot hexane. Upon cooling, the solubility of the product decreases, leading to the formation of crystals. The solid product is then collected by filtration and washed with a small amount of cold hexane to remove any adhering impurities. prepchem.comgoogle.com

The choice of solvent is critical for successful recrystallization. Besides hexane, mixtures such as cyclohexane/benzene and benzene/hexane have also been utilized. In some cases, additional product can be recovered by concentrating the filtrate (the remaining liquid after filtration) and allowing a second crop of crystals to form. google.com The purity of the recrystallized product is often assessed by its melting point; a sharp melting point range close to the literature value (e.g., 75-77°C or 77-79°C) indicates high purity. prepchem.comgoogle.com

Table 2: Solvents Used for Recrystallization of this compound

| Solvent/Solvent System | Reference |

|---|---|

| Hexane | prepchem.com, google.com |

| Cyclohexane/Benzene | |

| Benzene/Hexane Mixtures |

Chromatography for Purity Enhancement

For applications requiring exceptionally high purity, or when recrystallization fails to remove certain impurities, column chromatography is employed. This technique separates compounds based on their differential adsorption to a stationary phase while a mobile phase flows through it.

In the purification of this compound, silica (B1680970) gel is typically used as the stationary phase. The crude product is loaded onto the top of a column packed with silica gel. A solvent or mixture of solvents (the mobile phase or eluent), such as a chloroform/hexane mixture, is then passed through the column.

Compounds in the mixture move down the column at different rates depending on their polarity and affinity for the stationary phase. The desired, relatively nonpolar product travels down the column and is collected in fractions as it elutes. The purity of these fractions can be monitored using thin-layer chromatography (TLC), a technique also used to track the progress of the initial synthesis reaction. google.com By combining the pure fractions and evaporating the solvent, this compound with a purity of over 95% can be obtained.

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the chemical environment of atomic nuclei, such as hydrogen (¹H), carbon (¹³C), and fluorine (¹⁹F). The analysis of chemical shifts, signal multiplicities, and coupling constants allows for the complete elucidation of the molecular structure.

¹H NMR for Proton Environment Analysis

In the ¹H NMR spectrum of 1,4-Bis(2,2,2-trifluoroethoxy)benzene, the symmetry of the molecule simplifies the aromatic region. Due to the para-substitution, the four protons on the benzene (B151609) ring are chemically equivalent, resulting in a single, sharp signal. This singlet typically appears in the aromatic region of the spectrum, generally between δ 6.8 and 7.2 ppm.

The methylene (B1212753) protons (-O-CH₂-CF₃) are adjacent to both an oxygen atom and a trifluoromethyl group. The electronegative oxygen atom deshields these protons, shifting their signal downfield. Furthermore, the three equivalent fluorine atoms on the adjacent carbon couple with the methylene protons, splitting the signal into a quartet. This characteristic quartet is typically observed around δ 4.4 ppm with a coupling constant (³JHF) of approximately 8-9 Hz.

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Aromatic (Ar-H) | ~6.9 | Singlet (s) | N/A |

| Methylene (-OCH₂) | ~4.4 | Quartet (q) | ³JHF ≈ 8.5 |

¹³C NMR for Carbon Skeleton Confirmation

The ¹³C NMR spectrum provides crucial information about the carbon framework of the molecule. Due to the molecule's symmetry, only three distinct carbon signals are expected.

Aromatic C-O Carbon: The two aromatic carbons directly bonded to the trifluoroethoxy groups are equivalent and appear as a single peak. Their chemical shift is significantly influenced by the electronegative oxygen, typically placing them in the δ 150-155 ppm range.

Aromatic C-H Carbon: The four aromatic carbons bonded to hydrogen atoms are also equivalent and give rise to a single signal, usually observed around δ 115-120 ppm.

Methylene Carbon (-OCH₂): The two methylene carbons are equivalent. Their signal is split into a quartet due to coupling with the three adjacent fluorine atoms (¹JCF). This quartet is typically found in the δ 65-70 ppm region.

Trifluoromethyl Carbon (-CF₃): The two trifluoromethyl carbons are equivalent and exhibit a strong one-bond coupling to the three fluorine atoms, resulting in a quartet. This signal is characteristically found further downfield in the spectrum, often around δ 123 ppm, with a large coupling constant.

| Carbon Type | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic (C-O) | ~153 | Singlet |

| Aromatic (C-H) | ~117 | Singlet |

| Methylene (-OCH₂) | ~67 | Quartet |

| Trifluoromethyl (-CF₃) | ~123 | Quartet |

¹⁹F NMR for Fluorine Atom Detection and Environment

¹⁹F NMR is a highly sensitive technique for detecting and characterizing fluorine-containing compounds. For this compound, the six fluorine atoms of the two trifluoromethyl groups are chemically equivalent. They are coupled to the two protons on the adjacent methylene group, which splits the ¹⁹F NMR signal into a triplet. This signal is typically observed in the region of δ -70 to -75 ppm, with trifluorotoluene or a similar compound used as a reference.

| Fluorine Type | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Trifluoromethyl (-CF₃) | ~-74 | Triplet (t) | ³JHF ≈ 8.5 |

Correlation NMR Techniques for Structural Connectivity

Two-dimensional (2D) NMR experiments, such as COSY, HSQC, and HMBC, are employed to establish the connectivity between atoms within the molecule, confirming the assignments made from 1D NMR spectra.

COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. However, in this highly symmetric molecule, the only expected correlation would be within the trifluoroethoxy side chain, which is already clearly defined by the splitting patterns in the 1D ¹H NMR spectrum.

HSQC (Heteronuclear Single Quantum Coherence): This technique establishes direct one-bond correlations between protons and the carbons to which they are attached. For this molecule, an HSQC spectrum would show a cross-peak connecting the methylene proton signal (~4.4 ppm) to the methylene carbon signal (~67 ppm) and another cross-peak linking the aromatic proton signal (~6.9 ppm) to the aromatic C-H carbon signal (~117 ppm).

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range (typically 2-3 bond) correlations between protons and carbons. Key HMBC correlations would include a cross-peak between the methylene protons (~4.4 ppm) and the aromatic C-O carbon (~153 ppm), confirming the ether linkage. Correlations between the aromatic protons and both types of aromatic carbons would also be observed, further solidifying the structure of the benzene ring.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a critical tool for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. The theoretical monoisotopic mass of this compound (C₁₀H₈F₆O₂) is calculated to be approximately 274.0428 Da. An experimental HRMS measurement would be expected to yield a value that matches this theoretical mass to within a few parts per million (ppm), providing unambiguous confirmation of the compound's elemental composition.

| Technique | Parameter | Value |

|---|---|---|

| HRMS | Calculated Exact Mass [M]⁺ | 274.0428 Da |

| Elemental Formula | C₁₀H₈F₆O₂ |

Electrospray Ionization (ESI) for Trace Detection

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is highly effective for producing intact molecular ions from analytes in solution, making it invaluable for determining molecular weight and for trace-level detection. wikipedia.org When coupled with liquid chromatography (LC-MS), it provides a powerful tool for separating and identifying compounds in complex mixtures.

For this compound, ESI-MS analysis would involve dissolving the compound in a suitable solvent and introducing it into the mass spectrometer. The ionization process generates gas-phase ions from the analyte with minimal fragmentation. wikipedia.org Due to the compound's chemical structure, several types of ions could be expected. While the molecule is not strongly basic, protonation can occur, leading to the formation of a protonated molecule, [M+H]⁺. More commonly for ether compounds of moderate polarity, adduct ions are formed with cations present in the solvent or mobile phase, such as sodium ([M+Na]⁺) or potassium ([M+K]⁺). The high-resolution measurement of the mass-to-charge ratio (m/z) of these ions allows for the precise determination of the compound's molecular weight.

The expected m/z values for the primary ions of this compound (Molecular Formula: C₁₀H₈F₆O₂, Molecular Weight: 274.16 g/mol ) are detailed in the table below. nih.gov

| Ion Species | Formula | Calculated Mass-to-Charge Ratio (m/z) |

| Protonated Molecule | [C₁₀H₈F₆O₂ + H]⁺ | 275.050 |

| Sodium Adduct | [C₁₀H₈F₆O₂ + Na]⁺ | 297.032 |

| Potassium Adduct | [C₁₀H₈F₆O₂ + K]⁺ | 313.006 |

Interactive Data Table: The calculated m/z values are based on the most abundant isotopes of each element.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is an essential technique for identifying the functional groups present in a molecule. The method is based on the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of the bonds within the molecule. The FTIR spectrum of this compound is expected to show characteristic absorption bands that confirm the presence of its key structural features: a para-disubstituted benzene ring, ether linkages, and trifluoromethyl groups.

The principal absorption bands anticipated in the FTIR spectrum are summarized below:

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |

| 3100-3000 | C-H Stretch | Aromatic Ring |

| 3000-2850 | C-H Stretch | Aliphatic (-CH₂-) |

| 1610-1580, 1510-1480 | C=C Stretch | Aromatic Ring |

| 1300-1100 | C-F Stretch | Trifluoromethyl (-CF₃) |

| 1260-1200 | C-O Stretch (Asymmetric) | Aryl Ether (Ar-O-CH₂) |

| 1080-1020 | C-O Stretch (Symmetric) | Aryl Ether (Ar-O-CH₂) |

| 850-800 | C-H Bend (Out-of-plane) | 1,4-Disubstituted Benzene |

Interactive Data Table: The presence of very strong and broad C-F stretching bands is a defining characteristic of highly fluorinated compounds.

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental analytical technique used to determine the mass percentage of each element within a pure compound. This data is then compared against the theoretical composition calculated from the proposed molecular formula (C₁₀H₈F₆O₂) to validate the compound's empirical formula and confirm its elemental makeup. For a sample to be considered pure, the experimentally determined percentages should typically fall within ±0.4% of the theoretical values.

The theoretical elemental composition of this compound is calculated as follows:

| Element | Symbol | Atomic Weight ( g/mol ) | % Composition (Theoretical) |

| Carbon | C | 12.011 | 43.81% |

| Hydrogen | H | 1.008 | 2.94% |

| Fluorine | F | 18.998 | 41.58% |

| Oxygen | O | 15.999 | 11.67% |

Interactive Data Table: Calculations are based on the molecular formula C₁₀H₈F₆O₂ and standard atomic weights.

Chromatographic Methods for Purity Assessment (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is the premier chromatographic method for assessing the purity of non-volatile organic compounds. bldpharm.com The technique separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase. For a moderately non-polar compound like this compound, a reversed-phase HPLC (RP-HPLC) method is most appropriate.

In a typical RP-HPLC setup, the compound is injected into the system and passes through a column packed with a non-polar stationary phase (e.g., C18). A polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), is pumped through the column. shimadzu.comglsciences.eu The purity is determined by integrating the area of the detected peaks; in a pure sample, the chromatogram should show a single major peak, and its area percentage would be reported as the purity level (e.g., >99%). The retention time of this peak serves as a characteristic identifier under specific analytical conditions.

A plausible set of HPLC conditions for the purity assessment of this compound is outlined below:

| Parameter | Condition |

| Technique | Reversed-Phase HPLC (RP-HPLC) |

| Column | C18 (e.g., 4.6 mm x 250 mm, 5 µm) |

| Mobile Phase | Gradient of Acetonitrile and Water |

| Flow Rate | 1.0 mL/min |

| Detection | UV Absorbance at 265 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

Interactive Data Table: These conditions are typical for the analysis of aromatic compounds and would be optimized during method development.

Derivatization and Chemical Reactivity of 1,4 Bis 2,2,2 Trifluoroethoxy Benzene

Reactions on the Aromatic Ring

The electron-rich benzene (B151609) ring is susceptible to attack by electrophiles, leading to substitution reactions. The trifluoroethoxy groups, with their oxygen atoms adjacent to the ring, play a crucial role in directing these substitutions.

The Friedel-Crafts acetylation of 1,4-bis(2,2,2-trifluoroethoxy)benzene is a key reaction for introducing a carbonyl functional group onto the aromatic ring. This reaction is typically carried out using an acetylating agent, such as acetyl chloride or acetic anhydride (B1165640), in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃). google.comwikipedia.org The reaction proceeds under mild conditions in a non-reactive solvent, such as a chlorinated hydrocarbon like 1,2-dichloroethane (B1671644) or dichloromethane. google.com

This acetylation yields 2,5-bis(2,2,2-trifluoroethoxy)acetophenone, which serves as a critical intermediate in the synthesis of the antiarrhythmic drug flecainide. google.comgoogle.com The reaction demonstrates high yields of the desired acetophenone (B1666503). google.com

| Acetylating Agent | Lewis Acid Catalyst | Solvent | Reaction Conditions | Yield |

|---|---|---|---|---|

| Acetyl chloride | Aluminum chloride | 1,2-dichloroethane | Stirred for 4 hours at 25°C | 72% (recrystallized) |

| Acetic anhydride | Aluminum chloride | Dichloromethane | Not specified | High yield reported |

Nitration involves the introduction of a nitro group (-NO₂) onto the aromatic ring. This is a classic electrophilic aromatic substitution reaction, typically achieved by using a mixture of concentrated nitric acid and concentrated sulfuric acid. chemguide.co.ukmasterorganicchemistry.compharmaguideline.com The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the reaction. chemguide.co.ukmasterorganicchemistry.combyjus.com

The outcome of the nitration reaction is governed by the directing effects of the two 1,4-bis(2,2,2-trifluoroethoxy) substituents. Substituents on a benzene ring can be classified as activating or deactivating and as ortho-, para- or meta-directing. wikipedia.orglibretexts.org

In electrophilic aromatic substitution, the resonance effect of the oxygen lone pair is typically dominant in directing the position of substitution. libretexts.org Therefore, the trifluoroethoxy group is considered an ortho-, para-directing group. libretexts.orglibretexts.org Since the starting material, this compound, already has substituents at the 1 and 4 positions, the para position is blocked. The remaining positions (2, 3, 5, and 6) are all ortho to one of the trifluoroethoxy groups. Consequently, nitration is expected to occur at one of these equivalent ortho positions.

Under standard nitration conditions, monosubstitution is the primary outcome. However, by modifying the reaction conditions, such as increasing the temperature or using a more potent nitrating agent, further nitration can occur to yield dinitro derivatives. chemguide.co.ukpharmaguideline.com

Following the introduction of the first nitro group (an electron-withdrawing and meta-directing group), the reactivity of the ring towards further electrophilic attack is significantly reduced. The position of the second nitration will be influenced by the directing effects of all three substituents: the two activating ortho-, para-directing trifluoroethoxy groups and the deactivating meta-directing nitro group. The second nitro group would preferentially add to a position that is activated by the trifluoroethoxy groups and not strongly deactivated by the initial nitro group. This would likely result in the formation of a 2,5-dinitro derivative, where the nitro groups are on opposite sides of the ring, each ortho to a trifluoroethoxy group.

Besides acetylation and nitration, aromatic rings can undergo other electrophilic substitution reactions. These include:

Halogenation: The introduction of a halogen (e.g., Br, Cl) onto the ring, typically using a Lewis acid catalyst such as FeBr₃ or AlCl₃. wikipedia.org

Sulfonation: The introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid. masterorganicchemistry.combyjus.com

Friedel-Crafts Alkylation: The addition of an alkyl group using an alkyl halide and a Lewis acid catalyst. libretexts.org

For this compound, these reactions are theoretically possible. The regiochemical outcome would again be dictated by the ortho-, para-directing nature of the trifluoroethoxy groups, leading to substitution at the 2, 3, 5, or 6 positions.

Nitration Reactions

Functional Group Transformations

The functional groups on this compound are the two ether linkages of the trifluoroethoxy groups. Ether bonds are generally known for their chemical stability and resistance to many reagents.

The trifluoroethoxy groups in this compound are robust. Specific reactions targeting the cleavage or transformation of these ether groups on the parent molecule are not commonly reported, suggesting they are stable under typical synthetic conditions.

However, functional groups introduced onto the aromatic ring through substitution reactions can be readily transformed. For example, the acetyl group of 2,5-bis(2,2,2-trifluoroethoxy)acetophenone, formed via the acetylation described in section 4.1.1, can undergo further reactions. A notable transformation is its oxidation to a carboxylic acid, yielding 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid, another important precursor in pharmaceutical synthesis. google.comprepchem.com The acetyl group can also be chlorinated to form intermediates like 2,5-bis(2,2,2-trifluoroethoxy)-α-chloro-acetophenone. molaid.com These subsequent transformations highlight the role of this compound as a foundational molecule whose derivatized forms are of significant synthetic utility.

Conversion to Carboxylic Acid Derivatives

A crucial transformation of this compound is its conversion into 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid. This multi-step process is a cornerstone in the synthesis of several active pharmaceutical ingredients. justia.comnewdrugapprovals.org

The synthetic sequence typically begins with a Friedel-Crafts acylation of the starting benzene derivative. In this step, an acetyl group is introduced onto the aromatic ring, yielding 2,5-bis(2,2,2-trifluoroethoxy)acetophenone. google.com This reaction is generally carried out using an acetylating agent such as acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst, most commonly aluminum chloride, in a suitable solvent like 1,2-dichloroethane. google.com

The subsequent step involves the oxidation of the methyl ketone group of the acetophenone intermediate to a carboxylic acid. google.com A common method for this transformation is the haloform reaction, utilizing an oxidant like sodium hypochlorite. google.comprepchem.com This reaction effectively replaces the methyl moiety of the acetophenone with a hydroxyl group, forming the desired 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid. prepchem.com While effective, this oxidation must be carefully controlled to avoid potential side reactions, such as the partial halogenation of the electron-rich benzene ring. google.com

Table 1: Key Reactions in the Synthesis of 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid

| Step | Reaction | Reagents and Conditions | Intermediate/Product |

| 1 | Friedel-Crafts Acylation | This compound, Acetyl chloride, Aluminum chloride, 1,2-dichloroethane | 2,5-bis(2,2,2-trifluoroethoxy)acetophenone |

| 2 | Oxidation | 2,5-bis(2,2,2-trifluoroethoxy)acetophenone, Sodium hypochlorite | 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid |

Preparation of Hydrazide and Thiazolidinone Hybrids

The 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid obtained from the derivatization of this compound is itself a versatile intermediate for further chemical modifications. One notable pathway involves its conversion into novel hydrazide and thiazolidinone hybrids, which have been investigated for their potential biological activities. nih.govacs.org

The synthesis of these complex heterocyclic structures begins with the formation of a key hydrazide intermediate. nih.gov First, the carboxylic acid is esterified, for instance, by reacting it with thionyl chloride in methanol (B129727) to produce the corresponding methyl ester, 2,5-bis(2,2,2-trifluoroethoxy)benzoate. mdpi.com This ester is then treated with hydrazine (B178648) hydrate (B1144303) to yield 2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide. nih.govmdpi.com

This benzohydrazide (B10538) serves as a building block for constructing more elaborate molecules. To prepare thiazolidinone derivatives, a two-step sequence is employed: nih.govacs.org

Hydrazone Formation: The prepared hydrazide is condensed with various substituted aromatic aldehydes in a suitable solvent like ethanol. This reaction forms a series of Schiff bases known as hydrazones. nih.govacs.org

Cyclization: The resulting hydrazones are then reacted with thioglycolic acid (mercaptoacetic acid) in a solvent such as 1,4-dioxane, often with heating. This step involves a cyclocondensation reaction that forms the 4-thiazolidinone (B1220212) ring, yielding the final N-[2-(aryl)-4-oxo-1,3-thiazolidin-3-yl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide hybrids. nih.govacs.org

This synthetic strategy demonstrates the utility of derivatizing this compound into its carboxylic acid form, which can then be elaborated into diverse heterocyclic systems. nih.gov

Reactivity in Specific Synthetic Pathways

Intermediate in the Synthesis of Flecainide and its Analogs

The primary industrial application of this compound is its role as a key starting material in the total synthesis of Flecainide. google.com Flecainide is a class Ic antiarrhythmic agent used to treat and prevent certain types of serious irregular heartbeats. The entire carbon skeleton of the 2,5-bis(2,2,2-trifluoroethoxy)benzamide (B2806959) core of the Flecainide molecule is derived from this specific benzene derivative. google.comnih.gov

The synthesis of Flecainide from this compound is a well-established multi-stage process that involves the creation of several crucial intermediates. newdrugapprovals.orggoogle.com The pathway leverages the conversion to the carboxylic acid derivative as a central strategy. justia.com

The key stages are:

Carboxylic Acid Formation: As detailed previously (Section 4.2.1), this compound is first converted to 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid via acetylation and subsequent oxidation. google.comgoogle.com

Acid Activation: The resulting benzoic acid is then "activated" to facilitate amide bond formation. This is typically achieved by converting it into a more reactive species, such as an acid chloride (using reagents like thionyl chloride) or a mixed anhydride (using reagents like pivaloyl chloride or ethyl chloroformate). google.comgoogle.com

Amide Bond Formation (Condensation): The activated acid derivative is reacted with 2-aminomethylpyridine. This condensation step forms the amide linkage and yields the intermediate N-(pyridin-2-ylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide. google.com

Reduction: In the final step, the pyridine (B92270) ring of the intermediate is reduced to a piperidine (B6355638) ring. This is accomplished through catalytic hydrogenation, typically using a platinum or palladium catalyst, to furnish the final Flecainide free base. newdrugapprovals.orgamazonaws.com The base is then commonly converted to its acetate (B1210297) salt for pharmaceutical formulation. journaljpri.com

The commercial-scale synthesis of Flecainide has faced several challenges, leading to significant research into process optimization for improved efficiency, cost-effectiveness, and safety. amazonaws.comjournaljpri.com

Initial Challenges:

Expensive Reagents: Early synthetic routes for the key intermediate, 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid, started from hydroquinone (B1673460) but required the use of trifluoroethyl triflate, a very expensive and not readily available reagent. justia.comnewdrugapprovals.orggoogle.com

Poor Atom Economy: An alternative method starting from 1,4-dibromobenzene (B42075) was developed, but it required a large excess (over 8 equivalents) of 2,2,2-trifluoroethanol (B45653) to drive the reaction to completion. justia.comnewdrugapprovals.org This resulted in significant waste and made the isolation and purification of the desired this compound difficult on an industrial scale. google.com

Selectivity Issues: The direct condensation of the activated benzoic acid with 2-(aminomethyl)piperidine (B33004) was problematic because the acid chloride could react non-selectively with both the primary and secondary amines of the piperidine moiety, leading to a mixture of acylated isomers that were difficult to separate. justia.com This is why the two-step process involving 2-aminomethylpyridine followed by reduction is commercially preferred.

Process Safety: Some proposed synthetic routes involved potentially hazardous reagent combinations, such as sodium hydride with N,N-dimethylformamide, which are known to pose a risk of thermal runaway. google.com

Process Optimizations:

Improved Starting Material Synthesis: A significant improvement was the development of a copper-catalyzed method to synthesize this compound. This method uses 4-fluoro-1-bromobenzene and requires only 1 to 3 moles of 2,2,2-trifluoroethanol, greatly improving efficiency and reducing costs. google.comwipo.int

Catalytic Amidation: The amidation step has been optimized by using a catalytic amount of boric acid, which activates the carboxylic acid and facilitates a more efficient condensation with 2-aminomethylpyridine. researchgate.net

Enhanced Condensation Methods: The development of low-temperature (-10 to -50°C) procedures for forming a mixed anhydride intermediate before condensation has led to vastly improved yields and higher purity of the resulting amide. google.com

Impurity Control: Research has focused on identifying, synthesizing, and controlling process-related impurities that can form during the synthesis and carry through to the final product, ensuring the final active pharmaceutical ingredient (API) meets strict regulatory limits without requiring costly and yield-reducing purification steps like column chromatography. amazonaws.comjournaljpri.com

Advanced Applications in Materials Science and Engineering

Utilization in Liquid Crystalline Materials

The introduction of fluorinated moieties, such as the trifluoroethoxy groups in 1,4-Bis(2,2,2-trifluoroethoxy)benzene, is a well-established strategy in the design of novel liquid crystalline materials. These groups impart unique properties that influence the mesomorphic behavior, including the type of liquid crystal phase and the temperature range over which it is stable.

The design of liquid crystals containing fluorinated segments is guided by several key principles aimed at tailoring their physical properties for specific applications. The high electronegativity and small van der Waals radius of fluorine atoms lead to significant alterations in molecular properties.

Dipole Moment and Dielectric Anisotropy: The strong C-F bond dipole is a primary tool for engineering the dielectric anisotropy (Δε) of a liquid crystal. researchgate.netbeilstein-journals.org By strategically placing fluorine atoms, the molecular dipole moment can be oriented parallel or perpendicular to the long molecular axis, resulting in positive or negative Δε, respectively. beilstein-journals.org This is a critical parameter for the operation of various liquid crystal display (LCD) technologies. beilstein-journals.org

Intermolecular Interactions and Mesophase Stability: Fluorination can reduce intermolecular attractions, often leading to lower melting points and viscosities. researchgate.netrsc.org The introduction of fluorinated chains can also induce micro-segregation between fluorinated and non-fluorinated parts of the molecules, which can stabilize or induce different types of smectic and nematic phases. nih.govnih.gov This "fluorophobic effect" is a powerful tool for controlling the self-assembly and morphology of the mesophase. nih.gov

Steric Effects: While small, the fluorine atom is larger than hydrogen, and its incorporation can introduce significant steric effects. rsc.org These steric repulsions can influence the molecular packing and, consequently, the type of liquid crystal phase formed and its transition temperatures. rsc.org The position of the fluorine substituent, whether in a terminal chain or as a lateral substituent on the core, has a profound impact on the mesomorphic behavior. researchgate.netrsc.org

The 2,2,2-trifluoroethoxy groups in this compound provide terminal fluorination, which can be leveraged to modify the properties of a liquid crystal core to which it might be attached.

The synthesis of more complex liquid crystal architectures, such as dimeric and heterocyclic liquid crystals, often involves multi-step reaction sequences. While specific syntheses starting from this compound are not detailed in the provided search results, general synthetic strategies for these classes of liquid crystals can be described.

Dimeric Liquid Crystals: These molecules consist of two rigid mesogenic units linked by a flexible spacer. The synthesis typically involves:

Preparation of the mesogenic units, which could potentially incorporate the this compound moiety as a central core or as part of a larger rigid structure.

Synthesis of the flexible spacer, commonly an alkyl chain of varying length.

Coupling of the two mesogenic units to the ends of the flexible spacer via reactions such as etherification or esterification.

Heterocyclic Liquid Crystals: The incorporation of heterocyclic rings (e.g., pyridine (B92270), thiophene, furan) into the rigid core of a liquid crystal molecule can significantly alter its electronic properties, polarity, and geometry. frontiersin.orgresearchgate.net The synthesis of such compounds can be complex and is highly dependent on the target molecule. jmchemsci.comsciencescholar.us A general approach might involve:

Functionalization of the heterocyclic ring to allow for its incorporation into the liquid crystal structure.

Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) to connect the heterocyclic core to other aromatic rings, potentially including a derivative of this compound.

Attachment of terminal chains, which could include the trifluoroethoxy group, to the rigid core.

The following table outlines representative synthetic steps that could be conceptually applied to create heterocyclic liquid crystals.

| Step | Reaction Type | Reactants | Product |

| 1 | Halogenation | Heterocyclic Compound, Halogenating Agent | Halogenated Heterocycle |

| 2 | Suzuki Coupling | Halogenated Heterocycle, Arylboronic Acid | Biaryl Heterocyclic Core |

| 3 | Functionalization | Biaryl Heterocyclic Core, Reagents for terminal group attachment | Functionalized Heterocyclic Liquid Crystal |

The relationship between molecular structure and mesomorphic behavior is a central theme in liquid crystal research. Even minor modifications to the molecular architecture can lead to dramatic changes in the observed liquid crystal phases. frontiersin.org

Core Structure: The nature of the rigid core is a primary determinant of mesophase stability. Increasing the number of aromatic rings in the core generally leads to higher transition temperatures and a wider liquid crystalline range. tandfonline.com The introduction of heterocyclic rings can alter the core's geometry and polarity, influencing the packing and stability of the mesophases. frontiersin.org

Terminal Chains: The length and nature of terminal flexible chains have a significant impact on the mesomorphic properties. mdpi.com In many homologous series, increasing the chain length can lead to a transition from nematic to smectic phases. The trifluoroethoxy groups of this compound, when incorporated as terminal moieties, would be expected to influence the phase behavior due to their polarity and potential for micro-segregation.

Linking Groups: The groups connecting the rigid core units (e.g., esters, Schiff bases) affect the molecule's linearity and flexibility, which in turn influences the mesophase stability. frontiersin.org

The table below summarizes the general effects of different molecular components on the mesomorphic behavior of calamitic (rod-like) liquid crystals.

| Molecular Component | Structural Variation | General Impact on Mesomorphic Behavior |

| Rigid Core | Increased number of aromatic rings | Higher transition temperatures, wider LC range tandfonline.com |

| Introduction of heterocyclic rings | Altered polarity and geometry, potential for new phases frontiersin.org | |

| Terminal Chains | Increased alkyl chain length | Can favor smectic phases over nematic phases mdpi.com |

| Fluorination of terminal chains | Can induce or stabilize smectic phases via micro-segregation nih.govnih.gov | |

| Linking Groups | Ester vs. Schiff Base | Affects molecular linearity and stability of mesophases frontiersin.org |

Role in Organic Light-Emitting Diodes (OLEDs)

Organic light-emitting diodes (OLEDs) are solid-state devices composed of thin organic layers sandwiched between two electrodes. oled.com The performance of an OLED is critically dependent on the properties of the organic materials used in its various layers. While direct application of this compound in OLEDs is not explicitly documented in the provided search results, its electronic properties suggest potential roles in emitter and electron-transporting layers.

The emissive layer (EML) is the heart of an OLED, where electrons and holes recombine to produce light. oled.com This layer typically consists of a host material doped with an emissive guest (emitter). The properties of the emitter determine the color and efficiency of the light emission.

Derivatives of this compound could be envisioned as components of emitter molecules. The electron-withdrawing nature of the trifluoroethoxy groups can be used to tune the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of a chromophore. This tuning is crucial for achieving efficient charge injection and recombination, as well as for controlling the emission color. For instance, attaching this moiety to a known blue-emitting chromophore could potentially shift its emission wavelength or improve its stability.

A typical OLED has a multilayer structure to optimize charge injection, transport, and recombination. nih.gov The electron-transporting layer (ETL) facilitates the movement of electrons from the cathode to the emissive layer. oled.comsemanticscholar.org Materials used for ETLs should possess high electron mobility and appropriate LUMO energy levels to ensure efficient electron injection from the cathode and to block the passage of holes from the emissive layer. nih.govnih.gov

The presence of six fluorine atoms in this compound would lower the LUMO energy level of the molecule, a desirable characteristic for an electron-transporting material. By incorporating this unit into a larger molecular structure designed for charge transport, it is plausible to develop novel ETL materials.

The basic architecture of a multilayer OLED is depicted below:

| Layer | Function |

| Cathode | Injects electrons oled.com |

| Electron-Injecting Layer (EIL) | Facilitates electron injection from the cathode semanticscholar.org |

| Electron-Transporting Layer (ETL) | Transports electrons to the emissive layer oled.comsemanticscholar.org |

| Emissive Layer (EML) | Site of electron-hole recombination and light emission oled.com |

| Hole-Transporting Layer (HTL) | Transports holes to the emissive layer oled.com |

| Hole-Injecting Layer (HIL) | Facilitates hole injection from the anode oled.com |

| Anode | Injects holes oled.com |

| Substrate | Foundation of the device oled.com |

The efficiency and lifetime of an OLED are highly dependent on the energy-level alignment between these different layers. nih.gov A low energy barrier for charge injection between adjacent layers is crucial for high recombination efficiency. nih.gov The ability to tune the LUMO level through fluorination makes derivatives of this compound interesting candidates for exploration in the design of new ETL materials to optimize device performance.

Influence of Fluorination on Device Performance and Lifetime

The introduction of fluorine atoms, particularly in the form of trifluoroethoxy groups as seen in this compound, profoundly impacts the properties of materials used in electronic and optical devices. Fluorination is a key strategy for modifying the electronic structure and microstructure of polymers, which in turn influences device performance and longevity. acs.org

Incorporating fluorine into polymer backbones, such as in poly(aryl ether)s, can significantly enhance thermal stability, improve solubility in various solvents, and increase resistance to oxidation and flames. tandfonline.com A primary benefit of fluorination is the reduction of the material's dielectric constant and water absorption. tandfonline.com The low polarity of the carbon-fluorine bond and the increase in free volume within the polymer matrix contribute to lower dielectric constants, a critical factor for materials used in high-speed communication and microelectronics. semanticscholar.orgnih.gov For instance, a series of fluorinated poly(aryl ether)s (FPAEs) demonstrated dielectric constants as low as 2.07 and minimal dielectric loss at high frequencies (11 GHz), properties attributed to their high fluorine content. rsc.org

In the realm of organic electronics, fluorination of conjugated polymers is a widely used method to enhance charge carrier mobility. acs.orgnih.gov The high electronegativity of fluorine lowers the frontier molecular orbital (HOMO/LUMO) energy levels of the polymer, which can facilitate more efficient charge injection and transport. nih.gov Furthermore, fluorination can promote a more planar polymer backbone structure, which enhances π-conjugation and intermolecular interactions, leading to improved performance in devices like organic field-effect transistors (OFETs). rsc.org

However, the effect of fluorination on device lifetime and operational stability can be complex. While charge carrier mobility may increase, studies have shown that devices based on fluorinated conjugated polymers can exhibit relatively poor operational stability. acs.org This instability can stem from a greater degree of shallow trapping of charge carriers within the fluorinated polymer thin film. acs.org Additionally, while aryl ether linkages are common in high-performance polymers, they can be susceptible to degradation and cleavage in certain chemical environments, such as the alkaline conditions found in anion exchange membrane fuel cells, which can limit the long-term stability of devices. mdpi.com

| Property | Effect of Fluorination | Reason | Device Application Benefit |

|---|---|---|---|

| Dielectric Constant | Decrease | Low polarity of C-F bonds; increased free volume. semanticscholar.orgnih.gov | Improved performance in microelectronics and high-frequency communications. tandfonline.comrsc.org |

| Thermal Stability | Increase | High bond energy of C-F bonds. mdpi.com | Enhanced durability and wider operating temperature range. nih.gov |

| Charge Carrier Mobility | Increase | Lowered HOMO/LUMO energy levels; increased backbone planarity. nih.govrsc.org | Higher efficiency in organic solar cells and faster switching in OFETs. |

| Operational Stability | Can Decrease | Increased shallow charge trapping. acs.org | Potential limitation for long-term device lifetime. |

| Water Absorption | Decrease | Hydrophobicity of fluorinated groups. rsc.orgmdpi.com | Improved reliability in humid environments. mdpi.com |

Applications in Polymer Chemistry

Precursor in Polyphosphazene Synthesis

Polyphosphazenes are a versatile class of inorganic-organic hybrid polymers with a backbone of alternating phosphorus and nitrogen atoms. mdpi.com The properties of these polymers can be extensively tailored by attaching various organic side groups to the phosphorus atoms. The synthesis often involves the macromolecular substitution of a reactive precursor, poly(dichlorophosphazene), with nucleophiles like alkoxides or amines. acs.orgrsc.org The sodium salt of 2,2,2-trifluoroethanol (B45653), derived from precursors like this compound, is a key nucleophile for creating poly[bis(2,2,2-trifluoroethoxy)phosphazene], a well-studied and highly functional fluorinated polymer. researchgate.net

Amphiphilic block copolymers, which contain both hydrophobic and hydrophilic segments, can self-assemble in solution to form structures like micelles. Poly[bis(2,2,2-trifluoroethoxy)phosphazene] serves as an excellent hydrophobic block in these systems. Researchers have synthesized amphiphilic triblock copolymers by linking two hydrophobic poly[bis(2,2,2-trifluoroethoxy)phosphazene] blocks to a central, more hydrophilic poly(propylene glycol) (PPG) block. semanticscholar.orgrsc.org These copolymers self-organize in aqueous solutions to form polymeric micelles with a hydrophobic phosphazene core and a PPG corona. rsc.org The critical micelle concentrations for these systems are very low, in the range of 9.5–12.4 mg/L, indicating a strong tendency for self-assembly. rsc.org The size of these micelles, typically between 197 and 364 nm, can be controlled by the length of the hydrophobic polyphosphazene block.

Significant advancements in polyphosphazene synthesis have enabled precise control over polymer molecular weight and architecture. tandfonline.com While traditional methods often yield polymers with broad molecular weight distributions, modern techniques allow for the synthesis of well-defined polymers. One such method is the anionic polymerization of P-tris(2,2,2-trifluoroethoxy)-N-trimethylsilyl phosphoranimine. This process can be controlled through the use of chain-capping agents, such as N-alkyl phosphoranimines. rsc.org These agents react with the active ends of the growing polymer chains, effectively terminating polymerization and thereby controlling the final molecular weight. rsc.org For example, adding N-benzyl phosphoranimine to a polymerizing mixture significantly reduces the molecular weight and yield compared to a control reaction without the capping agent. rsc.org This control is crucial for designing materials with specific physical and mechanical properties for advanced applications.

| Capping Agent | Polymer Yield (%) | Number Average Molecular Weight (Mn, g/mol) | Polydispersity Index (PDI) |

|---|---|---|---|

| None (Control) | 85 | 154,000 | 2.1 |

| N-t-butyl | 50 | 41,000 | 1.8 |

| N-benzyl | 45 | 48,000 | 1.7 |

| N-adamantyl | 40 | 32,000 | 1.5 |

| N-trityl | 35 | 25,000 | 1.4 |

A key advantage of the polyphosphazene backbone is its potential for biodegradability, hydrolyzing under physiological conditions into non-toxic products like ammonia (B1221849) and phosphates. tandfonline.com This property makes them highly suitable for biomedical applications such as tissue engineering and drug delivery. tandfonline.commdpi.comacs.org The degradation rate can be precisely tuned by the choice of side groups attached to the polymer backbone. acs.org By incorporating side groups like amino acid esters, researchers can create polyphosphazenes that degrade at controlled rates. acs.org These biodegradable materials have been successfully used to fabricate scaffolds for tissue regeneration and as vehicles for the controlled release of therapeutics. nih.govacs.org The versatility of polyphosphazene chemistry allows for the development of materials with a wide range of mechanical properties and degradation profiles, tailored to specific regenerative engineering needs. nih.gov

Development of Coatings and Membranes

The unique molecular structure of this compound, characterized by the presence of multiple fluorine atoms, makes it a compound of interest for developing advanced coatings and membranes. The trifluoroethoxy groups are pivotal in defining the surface properties and chemical resilience of materials incorporating this molecule.

The incorporation of fluorine into polymer structures is a well-established strategy for creating materials with exceptional chemical resistance and hydrophobicity. Fluoropolymers are known for their stability in nearly all chemical environments, a property attributed to the strength of the carbon-fluorine (C-F) bond, one of the strongest in polymer chemistry coleparmer.com. This inherent stability makes them highly resistant to chemical attack coleparmer.com.